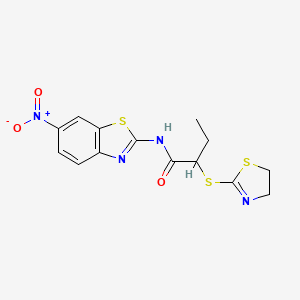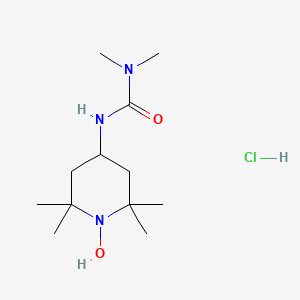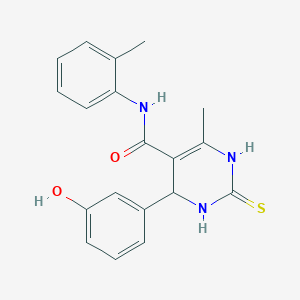
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)propanamide
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.16270821 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Herbicidal Activity
A study focused on the crystal structure and herbicidal activity of a similar compound, highlighting the effective use of certain dimethoxyphenyl-propanamide derivatives in herbicide development. The structural analysis provides insights into the activity of these compounds against weeds, suggesting potential agricultural applications (Liu et al., 2008).
Glucocorticoid Receptor Modulators
Research on dimethyl-diphenyl-propanamide derivatives has identified them as novel nonsteroidal dissociated glucocorticoid receptor agonists. These compounds show promise in anti-inflammatory applications, offering a therapeutic approach with reduced side effects compared to traditional glucocorticoids (Yang et al., 2010).
Synthesis and Stereospecific Applications
The stereospecific synthesis of mexiletine, a known antiarrhythmic agent, and related compounds, demonstrates the versatility of propanamide derivatives in synthesizing optically active pharmaceuticals. This research suggests a broader applicability of these compounds in medicinal chemistry for creating enantiomerically pure drugs (Carocci et al., 2000).
Structural Network Analysis
A study on the effects of ligands on the structures of extended networks of dicyanamide-containing transition-metal ions explores the potential of propanamide derivatives in material science, specifically in the development of new materials with unique magnetic properties (Armentano et al., 2006).
Antimicrobial Properties
The synthesis and analysis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have shown antimicrobial properties. This highlights the potential use of propanamide derivatives in the development of new antimicrobial agents, addressing the need for novel treatments against resistant bacteria and fungi (Baranovskyi et al., 2018).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-6-7-16(10-13(12)2)24-14(3)19(21)20-17-9-8-15(22-4)11-18(17)23-5/h6-11,14H,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMESKIVXGCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4057182.png)
![1-[4-(4-morpholinyl)-3-nitrophenyl]-4-(1-piperidinyl)phthalazine](/img/structure/B4057189.png)
![methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B4057195.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B4057203.png)


![4-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B4057223.png)


![N-[4-(2,2-dichlorocyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B4057252.png)
![N-(4-chloro-3-methylphenyl)-2-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B4057256.png)


